
1,2-Cyclohexanedione
Overview
Description
1,2-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and appears as a colorless compound that is soluble in various organic solvents . This compound is notable for its role in organic synthesis and its unique chemical properties.
Preparation Methods
1,2-Cyclohexanedione can be synthesized through several methods:
Oxidation of Cyclohexanone: One common method involves the oxidation of cyclohexanone using selenium dioxide in an ethanolic solution.
Bromination and Hydrolysis: Another method includes brominating cyclohexanone to form 2,6-dibromocyclohexanone, which is then treated with aqueous potassium hydroxide to yield the dihydroxy compound.
Heating Divinyl Glycol: Heating divinyl glycol with copper can also produce this compound.
Chemical Reactions Analysis
Condensation Reactions with Diamines
1,2-Cyclohexanedione reacts with 1,2-diamines to form diaza heterocycles, which serve as precursors for pharmacologically active compounds .
Substrate | Reagent/Conditions | Product | Yield | Application |
---|---|---|---|---|
1,2-Diamines | Room temperature, EtOH | Diazepine derivatives | 75-90% | Anticancer drug intermediates |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the diketone’s carbonyl carbons, followed by cyclization and dehydration .
Coordination Chemistry and Cycloisomerization
This diketone acts as a ligand in transition-metal catalysis, enabling cycloisomerization reactions .
Substrate | Catalyst System | Product | Selectivity |
---|---|---|---|
1,6-Diynes | Rh(I)/Segphos + this compound | Bicyclic trienes | >95% |
1,7-Diynes | Same as above | Vinylpyrroles | 88% |
Key Findings :
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This compound occupies vacant coordination sites on rhodium, stabilizing intermediates during cyclization .
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Reactions proceed under mild conditions (25–60°C) with low catalyst loading (2.5–10 mol%) .
Michael Addition Reactions
The compound participates in Michael additions with α,β-unsaturated substrates, expanding its utility in heterocycle synthesis .
Substrate Type | Example | Product | Conditions |
---|---|---|---|
α,β-Unsaturated ketones | Chalcone derivatives | Spirocyclic compounds | K₂CO₃, THF, reflux |
Terminal alkynes | Phenylacetylene | Propargylated adducts | DBU, DCM, 25°C |
Pharmacological Relevance :
Resulting spirocyclic structures show antitumor activity in preliminary assays .
Enzymatic Cleavage by CDH
The enzyme cyclohexane-1,2-dione hydrolase (CDH) catalyzes the biodegradation of this compound in Azoarcus bacteria .
Parameter | Value |
---|---|
Enzyme Specificity | Strict for 1,2-dione configuration |
Cofactors | ThDP, Mg²⁺, FAD |
Products | 6-Oxohexanoate → Adipate |
k<sub>cat</sub> | 12.4 ± 0.8 s⁻¹ |
Biodegradation Pathway :
Biochemical Interactions with Proteins
This compound selectively modifies arginine residues in proteins under alkaline conditions .
Target Residue | Reaction | Functional Consequence |
---|---|---|
Arginine | Guanidino group modification | Alters enzyme activity |
Lysine | No reaction | – |
Applications :
This comprehensive analysis underscores this compound’s dual role as a synthetic building block and biochemical probe, with reactivity patterns spanning organic synthesis, catalysis, and enzymology.
Scientific Research Applications
Chemical Synthesis
1. Ligand Formation
1,2-Cyclohexanedione serves as a precursor for synthesizing various ligands, particularly diimine and dioxime ligands. These ligands are crucial in coordination chemistry and catalysis, facilitating metal ion complexation and enhancing reaction selectivity. The compound can condense with 1,2-diamines to form diaza heterocycles, which have potential applications in medicinal chemistry and materials science .
2. Oxidation Reactions
The compound is also involved in oxidation reactions. For example, it can be produced through the oxidation of cyclohexanone using selenium dioxide. This reaction pathway is significant in organic synthesis, allowing for the generation of valuable intermediates .
Biochemical Applications
1. Enzyme Substrate
CHD is utilized as a substrate for studying cyclohexane-1,2-dione hydrolase (CDH), an enzyme that plays a role in the anaerobic degradation of alicyclic compounds. This enzyme catalyzes the conversion of CHD into 6-oxohexanoate, which is further metabolized to adipate using NAD as an electron acceptor. Understanding this enzymatic pathway has implications for bioremediation and the development of sustainable chemical processes .
2. Antimicrobial Activity
Research has indicated that CHD-modified peptides retain antimicrobial properties against various pathogens. The modification enhances the peptides' efficacy by altering their interaction with bacterial membranes, making them a subject of interest for developing new antimicrobial agents .
Environmental Science
1. Role in Hydrocarbon Oxidation
CHD has been identified as an intermediate in the oxidation of cyclohexane and toluene. Studies suggest that it participates in forming reactive oxygen species that can lead to further oxidation products. This property is vital for understanding the environmental fate of hydrocarbons and developing strategies for pollution mitigation .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-cyclohexanedione involves its ability to form stable enol and diketo forms. The enol form is about 1 kcal/mol more stable than the diketo form . This stability allows it to participate in various chemical reactions, including condensation and coordination reactions. The molecular targets and pathways involved include coordination sites in metal complexes and reactive sites in organic molecules.
Comparison with Similar Compounds
1,2-Cyclohexanedione can be compared with other isomeric cyclohexanediones, such as 1,3-cyclohexanedione and 1,4-cyclohexanedione:
1,3-Cyclohexanedione: This compound is also a colorless compound that occurs naturally and is used as a substrate for cyclohexanedione hydrolase.
1,4-Cyclohexanedione: This isomer has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its stability and versatility in organic synthesis, making it a valuable compound in various chemical and biochemical applications.
Biological Activity
1,2-Cyclohexanedione, also known as cyclohexan-1,2-dione, is a cyclic diketone that has garnered attention for its diverse biological activities. This compound is a primary metabolite found in various organisms and plays significant roles in metabolic pathways. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with biomolecules, and potential therapeutic applications.
This compound has the molecular formula and exists in a cyclic structure with two ketone functional groups. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile compound in both synthetic and biological contexts.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, research involving synthesized metal complexes of cyclohexanedione derivatives showed moderate antibacterial activity against several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The ligands derived from cyclohexanedione were tested against these pathogens, revealing that some complexes had comparable effectiveness to traditional antibiotics like ampicillin.
Table 1: Antibacterial Activity of Cyclohexanedione Derivatives
Compound | Bacteria Tested | Activity Level |
---|---|---|
Cyclohexane-1,3-dione | E. coli ATCC 25922 | Moderate |
Cyclohexane-1,3-dione complexes | S. aureus ATCC 25923 | Medium |
Cyclohexane-1,3-dione derivatives | Salmonella typhimurium CCM 583 | Moderate |
Interaction with Biomolecules
The interaction of this compound with biomolecules has been studied extensively. In particular, it has been shown to modify amino acids such as arginine through condensation reactions. This reaction results in the formation of new α-amino acids which can potentially alter protein function and activity . Such modifications may have implications for understanding metabolic pathways and developing therapeutic agents.
Therapeutic Applications
This compound's role as a precursor in the synthesis of potential anti-diabetic drugs highlights its importance in medicinal chemistry. The compound's ability to stabilize certain biological processes makes it a candidate for further exploration in drug development .
Case Study: Antidiabetic Potential
A study focused on the synthesis of derivatives from this compound demonstrated their potential as anti-diabetic agents. These derivatives were shown to enhance insulin sensitivity and reduce blood glucose levels in animal models . This suggests that further research into the pharmacological properties of cyclohexanedione derivatives could yield valuable treatments for diabetes.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1,2-Cyclohexanedione, and how can purity be ensured?
The synthesis of this compound often faces challenges such as low yields and side reactions. A common approach involves oxidation of 1,2-cyclohexanediol, though this can lead to intermediates like 6-hydroxycaprolactone under basic conditions . To improve purity, researchers recommend using vacuum distillation (boiling point: 467.2 K ) and storing the compound at -20°C in dry conditions to prevent degradation . Chromatographic purification (e.g., HPLC) and characterization via NMR (δ 2.3–2.7 ppm for diketone protons) and mass spectrometry (m/z 112.128 ) are critical for verifying purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Gas chromatography-mass spectrometry (GC-MS) with polar columns and temperature gradients (e.g., 50–250°C ) is effective for analyzing volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms the diketone structure, with distinct carbonyl signals at ~210 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies C=O stretching vibrations near 1700 cm⁻¹. For non-volatile samples, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended .
Q. How should this compound be stored to maintain stability in experimental settings?
Store solid this compound at -20°C in airtight, moisture-free containers to prevent hygroscopic degradation. For liquid formulations, avoid prolonged exposure to light and ensure centrifugation to redistribute settled particles after transport . Solubility in polar solvents like water, ethanol, and DMSO varies with concentration; pre-dilution in acetone or chloroform enhances dissolution .
Advanced Research Questions
Q. How does keto-enol tautomerism influence the reactivity of this compound in organic synthesis?
The equilibrium between diketone and enol forms governs nucleophilic reactivity. Under acidic conditions, the enol tautomer predominates, facilitating electrophilic substitutions (e.g., alkylation). In contrast, basic conditions stabilize the diketone, enabling condensation reactions. Kinetic studies using UV-Vis spectroscopy and isotopic labeling (e.g., deuterated solvents) can track tautomer dynamics .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in properties like proton affinity (849.6 kJ/mol ) and solubility may arise from impurities or measurement techniques. Standardize protocols using NIST-validated methods (e.g., differential scanning calorimetry for melting points) and cross-validate with independent techniques like X-ray crystallography. For gas-phase studies, ensure ionization energy settings align with Hunter and Lias (1998) benchmarks .
Q. Why does this compound exhibit undesired side reactions during oxidation to adipic acid, and how can selectivity be improved?
Oxidation of this compound often yields byproducts via intramolecular Cannizzaro disproportionation. Using polyoxometalate catalysts (e.g., H₄PMo₁₁VO₄₀) under controlled pH minimizes esterification with residual diols. In situ monitoring via FTIR or Raman spectroscopy helps identify intermediates like 6-hydroxycaprolactone, enabling real-time optimization of reaction conditions .
Q. Methodological Considerations
Properties
IUPAC Name |
cyclohexane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAIQUEIWYQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061101 | |
Record name | 1,2-Cyclohexanedione | |
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Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-Cyclohexanedione | |
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Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-Cyclohexanedione | |
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CAS No. |
765-87-7 | |
Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-CYCLOHEXANEDIONE | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | Cyclohexane-1,2-dione | |
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Record name | 1,2-CYCLOHEXANEDIONE | |
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Record name | 1,2-Cyclohexanedione | |
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Melting Point |
38 - 40 °C | |
Record name | 1,2-Cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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